Mepiperphenidol

Description

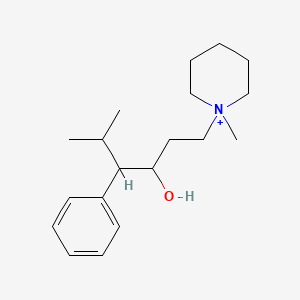

Structure

2D Structure

3D Structure

Properties

CAS No. |

13004-75-6 |

|---|---|

Molecular Formula |

C19H32NO+ |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |

InChI |

InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |

InChI Key |

SMOSFFGOYXWICC-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |

Synonyms |

1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |

Origin of Product |

United States |

Historical Context of Mepiperphenidol Investigation

Early Discovery and Initial Research Focus

Mepiperphenidol emerged from research programs dedicated to investigating anticholinergic compounds theswissbay.chnih.gov. Its study was part of more extensive investigations conducted by organizations such as the Chemical Corps Medical Laboratories, likely during the mid-20th century, with specific experimental periods noted between 1956 and 1966 nih.govnih.gov. The primary objective of these early research endeavors often centered on understanding the impact of such compounds on brain function and behavior, with potential applications considered for use as incapacitating agents or as therapeutic interventions for neurological disorders nih.gov. The involvement of pharmaceutical entities, such as Merck, Sharp & Dohme, in the supply of this compound underscores its significance as a compound of research interest during this era ru.nl.

Integration into Early Anticholinergic Compound Research Programs

This compound was specifically incorporated into early research programs focused on anticholinergic compounds, particularly those associated with military chemical defense initiatives nih.govnih.gov. These research efforts were aimed at elucidating and potentially leveraging the properties of anticholinergic substances, partly to counteract the effects of nerve agents and to identify synthetic alternatives to naturally occurring anticholinergics like atropine (B194438) nih.gov. This compound was investigated alongside other anticholinergic agents, including various esters and other N-alkylated piperidine (B6355638) derivatives, within these programmatic frameworks nih.gov. The research context frequently involved the evaluation of these compounds through studies on human volunteers to thoroughly characterize their pharmacological profiles and potential applications nih.govnih.gov.

Historical Preclinical Evaluation Methodologies

The preclinical assessment of compounds such as this compound during its historical period of investigation utilized a spectrum of methodologies. These included studies involving human volunteers, where researchers would self-administer compounds or administer them to others to gain an understanding of their effects, subsequently developing methods to quantify functional impairments and ensure subject safety nih.gov. The observation periods for volunteers typically ranged from several hours to days, with some studies incorporating extended follow-up assessments nih.gov. Concurrently, animal models were employed. For anticholinergic compounds, preclinical evaluations could encompass the assessment of parameters such as ataxia, alterations in reflex responses (e.g., the iris light reflex), salivation patterns, and heart rate nih.gov. Furthermore, research investigated the impact of these compounds on neurochemical levels, including the measurement of acetylcholine (B1216132) concentrations within the brain nih.gov. In vitro techniques also contributed significantly, focusing on the examination of effects on enzyme inhibition, such as acetylcholinesterase activity, and on transporter functions pharmascholars.com. For instance, this compound was documented to inhibit the transport of N-methylnicotinamide (NMN) and tetraethylammonium (B1195904) (TEA) in cellular models, thereby offering insights into its interactions with biological transport systems researchgate.netsci-hub.se. Electroencephalography (EEG) was also a key tool, employed to monitor the effects of anticholinergic drugs on brain activity and to correlate these neurological changes with observed behavioral outcomes nih.gov. The comprehensive evaluation of these compounds was integral to the broader scientific endeavor to understand their central nervous system effects and their potential therapeutic or incapacitating properties nih.gov.

Compound List

this compound (Darstine)

Benzetimide (Dioxotrine)

Atropine

Scopolamine (B1681570) (L-hyoscine)

Trimedoxime (TMB-4)

N-methyltropinylphenylcyclopentylglycolate

3-quinuclidinyl-1-hydroxyphenylcyclopentylacetate

N-diethylaminoethylphenylcyclopentylcarboxylate

D-hyoscyamine

Methylatropinium

Hyoscine hydrobromide

Hyoscyamine

D-hyoscine

Methylscopolammonium

Procyclidine (Kemadrin)

Benztropine mesylate (Cogentin)

Trihexyphenidyl (Artane)

Glycopyrrolate (Robinol)

Methantheline (Banthine)

Ditran

JB-329

JB-336

WIN 2299

Imipramine

Amitriptyline

N-methyl piperidine

Meperidine

Morphine

Methadone

Fentanyl

N-methylnicotinamide (NMN)

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)

Tetraethylammonium (TEA)

Hemicholinium-3 (HC-3)

Cimetidine

Synthetic Strategies and Chemical Derivatization Research of Mepiperphenidol

Established Synthetic Pathways Investigated

The traditional synthesis of phenylpiperidine structures, such as the core of Mepiperphenidol, often relies on well-established reactions in organic chemistry. One of the foundational methods for creating the piperidine (B6355638) ring is the hydrogenation of a corresponding substituted pyridine (B92270) precursor. This approach is advantageous as a wide variety of substituted pyridines can be synthesized and subsequently reduced to the saturated piperidine ring. The reduction can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or rhodium, often under pressure. nih.govresearchgate.net

Another classical approach involves the cyclization of acyclic amine precursors. For a molecule like this compound, this could involve the intramolecular cyclization of an amino-aldehyde or a related bifunctional compound. nih.gov For instance, a common strategy is the reductive amination of a 1,5-dicarbonyl compound with a primary amine, which forms the piperidine ring in a single step.

A plausible established pathway to this compound would involve the synthesis of a key intermediate, such as a substituted glutarimide (B196013) or a cyanopyridine, which is then elaborated and cyclized. The side chain can be introduced through Grignard reactions or other carbon-carbon bond-forming methods on a suitable piperidone intermediate, followed by reduction and N-alkylation to yield the final this compound cation.

| Synthetic Strategy | Key Reaction Type | Starting Materials | General Advantages | General Challenges |

|---|---|---|---|---|

| Pyridine Hydrogenation | Catalytic Reduction | Substituted Pyridines | Wide availability of precursors | Harsh conditions (pressure, temp), functional group tolerance |

| Intramolecular Cyclization | Reductive Amination, Amidation | Acyclic di-aldehydes, di-ketones, amino-alcohols | Direct formation of the ring | Precursor synthesis can be complex |

| Intermolecular Annulation | [5+1] or [4+2] Cycloadditions | Amines, Aldehydes, Alkenes | High efficiency and modularity | Control of stereoselectivity can be difficult |

Exploration of Analog Synthesis and Modification

The synthesis of this compound analogs is crucial for studying structure-activity relationships (SAR), which investigates how the chemical structure of a compound influences its biological activity. Phenylpiperidine derivatives are a well-studied class of compounds, and modifications typically focus on several key areas of the molecule. wikipedia.orgnih.gov

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring can significantly alter the compound's properties. The synthesis of these analogs involves starting with appropriately substituted aromatic precursors. nih.govnih.gov

Modification of the Piperidine Nitrogen: The N-methyl group in this compound can be replaced with other alkyl or arylalkyl groups. This is typically achieved in the final step of the synthesis through N-alkylation of the secondary piperidine precursor with a suitable alkyl halide. Varying the N-substituent can impact the molecule's interaction with biological targets. researchgate.net

Alterations to the Side Chain: The 3-hydroxy-5-methyl-4-phenylhexyl side chain offers multiple points for modification. The length of the chain can be varied, and the hydroxyl group can be esterified, etherified, or replaced with other functional groups. The synthesis of these analogs requires different building blocks for constructing the side chain, often involving multi-step sequences. nih.gov

SAR studies on related piperidinol compounds have shown that even subtle changes, such as the position of substituents on the phenyl ring or the stereochemistry of chiral centers, can lead to significant differences in biological activity. nih.gov For example, analogs of the antipsychotic drug Haloperidol have been synthesized to modify their metabolic pathways and receptor binding profiles. nih.gov

Methodological Advancements in this compound-related Synthesis Research

Modern organic synthesis has introduced numerous advanced methods that can be applied to the construction of complex piperidine structures like this compound with greater efficiency and control. researchgate.net

Catalytic Methods: Transition metal catalysis has revolutionized the synthesis of N-heterocycles. Palladium-catalyzed cross-coupling and annulation reactions provide powerful tools for constructing the piperidine ring and for functionalizing it. nih.govwhiterose.ac.uk Gold-catalyzed cyclization of aminoalkynes offers a mild and efficient route to substituted piperidines. nih.gov More recently, rhodium-catalyzed asymmetric reactions have been developed to produce chiral 3-substituted piperidines with high enantioselectivity. acs.org

Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms is critical for biologically active molecules. Modern strategies enable the highly stereoselective synthesis of substituted piperidines. This can be achieved through chiral catalysts, the use of chiral auxiliaries, or by employing stereoselective cyclization reactions. nih.govnih.gov For instance, enantioselective methods using radical-mediated C-H cyanation have been developed to create chiral piperidines from simple acyclic amines. nih.gov

C-H Functionalization: A cutting-edge approach involves the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more concise. Biocatalytic C-H oxidation combined with radical cross-coupling represents a novel strategy for creating complex piperidines by functionalizing the ring at a late stage. thieme-connect.com This method offers a more streamlined and potentially cost-effective pathway to complex molecules. thieme-connect.com

| Catalyst Type | Reaction Example | Key Advantage |

|---|---|---|

| Palladium (Pd) | Annulation of cyclic carbamates | Access to highly functionalized products whiterose.ac.uk |

| Gold (Au) | Cyclization of N-homopropargyl amides | High modularity and flexibility nih.gov |

| Rhodium (Rh) | Asymmetric reductive Heck reaction | Excellent enantioselectivity acs.org |

| Copper (Cu) | Radical-mediated C-H cyanation | Asymmetric synthesis from simple amines nih.gov |

Retrosynthetic Analysis in this compound Compound Development

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds—a process known as disconnection. amazonaws.comarxiv.org

Applying this approach to this compound (Target Molecule 1), several logical disconnections can be proposed:

C-N Disconnection: The most apparent disconnections are the carbon-nitrogen bonds within the piperidine ring and the bond connecting the side chain to the nitrogen. Disconnecting the N-alkyl side chain is a standard step, corresponding to an N-alkylation reaction in the forward synthesis. This reveals a secondary piperidine and an alkyl halide as precursors.

Piperidine Ring Disconnection: The piperidine ring itself can be disconnected. A common retrosynthetic strategy for six-membered rings is to identify a disconnection that corresponds to a reliable ring-forming reaction, such as a reductive amination or a Michael addition followed by cyclization. This would break the target molecule down into an acyclic amino-dicarbonyl or a related precursor.

C-C Bond Disconnection in the Side Chain: The bond between the piperidine ring and the complex side chain, or bonds within the side chain itself, can be disconnected. For instance, disconnecting the C-C bond adjacent to the hydroxyl group suggests an aldol-type reaction or the addition of an organometallic reagent (like a Grignard reagent) to an aldehyde. This simplifies the complex side chain into smaller, more manageable fragments.

This systematic deconstruction allows chemists to devise multiple potential synthetic routes, which can then be evaluated for feasibility, efficiency, and availability of starting materials. researchgate.netamazonaws.com

Pharmacological Mechanisms of Action Research of Mepiperphenidol

Investigation of Cholinergic System Modulation by Mepiperphenidol

This compound's interaction with the cholinergic system, a crucial signaling network in the body, has been a subject of scientific inquiry. This system, which utilizes the neurotransmitter acetylcholine (B1216132), is integral to a vast array of physiological processes. Research into this compound's effects has focused on its influence on key components of this system, namely muscarinic and ganglionic receptors.

Muscarinic Receptor Interaction Studies

This compound has been identified as a compound that interacts with muscarinic acetylcholine receptors. smolecule.com These receptors are a subtype of acetylcholine receptors that are involved in a wide range of functions in the central and peripheral nervous systems. cas.cz Studies suggest that this compound acts on these receptors, which can lead to various physiological responses. smolecule.com The interaction is often characterized as anticholinergic, implying that it blocks the action of acetylcholine at these sites.

The M3 muscarinic receptor, a specific subtype, is known to be coupled to G proteins of the Gq class, which in turn activate phospholipase C, leading to an increase in intracellular calcium. wikipedia.org This signaling pathway is crucial for smooth muscle contraction and glandular secretions. wikipedia.org The central nervous system also contains muscarinic receptors that play a role in processes like motor control and memory. cas.czfrontiersin.org For instance, the cholinergic system is known to modulate motor sequence learning. nih.gov

Ganglionic Receptor System Probing

Beyond muscarinic receptors, the cholinergic system also includes nicotinic acetylcholine receptors located in autonomic ganglia. These ganglionic receptors are essential for the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. mdpi.com Autoantibodies against ganglionic acetylcholine receptors (gAChRs) are known to cause autoimmune autonomic ganglionopathy, a disorder characterized by widespread autonomic failure. mdpi.comnih.gov The primary antigen in this condition is the alpha 3 subunit of the gAChR. athenslab.gr

While direct studies on this compound's interaction with ganglionic receptors are not extensively detailed in the provided information, its known anticholinergic properties suggest a potential for interaction with these receptors as well. The modulation of ganglionic transmission can have significant effects on autonomic functions such as heart rate, blood pressure, and gastrointestinal motility. mdpi.com

Studies on Organic Cation Transporter System Interactions

This compound's pharmacological profile extends to its interaction with organic cation transporters (OCTs), which are crucial for the transport of a wide variety of endogenous and exogenous organic cations across cell membranes. researchgate.netfrontiersin.org These transporters play a significant role in drug absorption, distribution, and elimination. nih.gov

Cellular Uptake and Efflux Mechanism Elucidation

Research has shown that this compound can influence the transport of other organic cations. In studies using OK cells, a renal epithelial cell line, this compound was observed to inhibit the uptake of the organic cation tetraethylammonium (B1195904) (TEA). nih.gov Specifically, a trans-gradient of this compound led to a deaccelerated influx and efflux of TEA, suggesting a complex interaction with the transporter. nih.gov This is in contrast to other organic cations like N1-methylnicotinamide (NMN), which accelerated the efflux and influx of TEA. nih.gov

The transport of organic cations can be mediated by various transporter proteins, including those from the major facilitator superfamily (MFS). researchgate.netresearchgate.net These transporters, such as OCT1 and OCT2, are polyspecific and function as facilitative diffusion systems. researchgate.net MATE1 (multidrug and toxin extrusion 1) is another important transporter, an apically expressed proton antiporter that mediates the efflux of organic cations in the kidney and liver. solvobiotech.com Functionally, basolaterally expressed OCTs and apically expressed MATEs can work together to facilitate the vectorial transport of organic cations from the bloodstream into the urine or bile. solvobiotech.com

Competitive Inhibition Dynamics with Endogenous Substrates

This compound has been identified as a competitive inhibitor of organic cation transporters. karger.com Studies have demonstrated its inhibitory effect on the rat organic cation transporter 2 (rOCT2). nih.gov In comparative experiments with rOCT1, this compound showed a significantly lower IC50 value for rOCT2, indicating a higher affinity for this transporter subtype. nih.gov Specifically, this compound exhibited an approximately 70-fold lower affinity for rOCT2 compared to rOCT1. nih.gov

Competitive inhibition occurs when two substrates compete for the same active site on a transporter or enzyme. nih.gov In the context of organic cation transport, this compound competes with other organic cations for binding to the transporter. For instance, in studies with OK cells, N-methylnicotinamide (NMN) was shown to competitively inhibit the transport of tetraethylammonium (TEA), significantly increasing the apparent Km of TEA while only slightly affecting the Vmax. nih.gov This type of inhibition is a key factor in drug-drug interactions, as the co-administration of two drugs that are substrates for the same transporter can alter their pharmacokinetics. frontiersin.org

Table 1: Inhibitory Effects of this compound on Organic Cation Transporters

| Transporter | Compound Inhibited | Cell System | IC50 (μM) | Ki (μM) | Reference |

| rOCT2 | Tetraethylammonium | OCT2-expressing oocytes | 4.8 | - | nih.govucsf.edu |

This table is interactive. Click on the headers to sort the data.

Enzymatic Activity Modulation Research

The modulation of enzyme activity is a fundamental mechanism by which drugs can exert their therapeutic or toxic effects. bellbrooklabs.com Enzyme activity assays are critical tools in drug discovery for identifying compounds that can inhibit or activate specific enzymes involved in disease pathways. bellbrooklabs.commdpi.com These assays measure the rate of an enzymatic reaction and can determine a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). bellbrooklabs.com

Elucidation of Molecular Target Binding Profiles

Research into the pharmacological mechanisms of this compound has revealed its interaction with several molecular targets. Primarily recognized for its effects on the cholinergic system, this compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). wikipedia.org It is considered a non-selective nicotinic antagonist. nih.gov In addition to its action on nAChRs, this compound also interacts with muscarinic acetylcholine receptors (mAChRs), which are involved in a wide range of physiological responses. smolecule.comguidetopharmacology.org

Further studies have elucidated this compound's role as an inhibitor of polyspecific organic cation transporters (OCTs), which are crucial for the transport of endogenous and exogenous cationic compounds in tissues like the kidney. psu.eduphysiology.org The binding affinity of this compound for these transporters has been quantified, though results vary between different species and experimental systems.

Detailed research findings have shown that this compound interacts with rat organic cation transporter 1 (rOCT1) and rat organic cation transporter 2 (rOCT2). physiology.org One study investigating the inhibition of tetraethylammonium (TEA) transport reported IC₅₀ values of 24 ± 10 μM for rOCT1 and 46 ± 5 μM for rOCT2. physiology.org This suggests that in this specific experimental context, this compound has a slightly higher affinity for rOCT1 over rOCT2. physiology.org

However, the interaction appears to be complex and species-dependent. For instance, a study on rabbit orthologs of these transporters (rbOCT1 and rbOCT2) found that rbOCT1 displayed a 5-fold higher affinity for this compound than rbOCT2, with reported IC₅₀ values of 1.2 µM and 6.3 µM, respectively. psu.edu This contrasts with earlier findings in rats where rOCT2 showed a significantly higher apparent affinity for this compound than rOCT1. psu.eduphysiology.org

This compound's inhibitory action extends to the TEA transport mechanism in other models as well. In studies using opossum kidney (OK) cells, this compound was identified as an inhibitor of the organic cation transporter. nih.gov Research on the glycosylation of this transporter showed that treatment with tunicamycin, an inhibitor of N-linked glycosylation, increased the apparent Kᵢ value for this compound by two-fold. nih.gov This suggests that the glycosylation state of the transporter can affect its binding affinity for this compound. nih.gov The compound is also known to cis-inhibit and trans-stimulate TEA uptake via the H+/TEA exchange mechanism in rabbit renal brush border membrane vesicles. nih.gov

Interactive Data Table: this compound Binding Affinities for Organic Cation Transporters

| Target | Species | Measurement | Value (µM) | Source |

| rOCT1 | Rat | IC₅₀ | 24 ± 10 | physiology.org |

| rOCT2 | Rat | IC₅₀ | 46 ± 5 | physiology.org |

| rbOCT1 | Rabbit | IC₅₀ | 1.2 | psu.edu |

| rbOCT2 | Rabbit | IC₅₀ | 6.3 | psu.edu |

Preclinical Pharmacological Evaluation Methodologies for Mepiperphenidol

In Vitro Research Models and Assays

In vitro methodologies provide controlled environments to assess the direct effects of compounds on cellular and molecular targets, independent of systemic influences.

Cellular Transport System Investigations

Cellular transport systems are crucial for understanding how drugs are absorbed, distributed, and eliminated. Investigations often utilize specific cell lines or primary cell cultures that express particular transporters or represent specific physiological barriers.

Renal Tissue and Organic Cation Transport: Studies involving human proximal tubule (HPT) cells have demonstrated that Mepiperphenidol can inhibit basolateral organic cation uptake nih.gov. Furthermore, in rabbit renal basolateral membrane vesicles (BLMV), outwardly directed gradients of this compound have been shown to support the transient, uphill accumulation of tetraethylammonium (B1195904) (TEA), another organic cation physiology.org. These findings indicate this compound's interaction with renal organic cation transporters.

Intestinal Permeability Models: Cell lines such as Caco-2 and MDCK (Madin Darby canine kidney) cells are widely employed to assess drug permeability across epithelial barriers. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, allowing for the evaluation of both passive and active transport processes admescope.comwuxiapptec.compharmaron.comresearchgate.net. MDCK cells, particularly MDCK-MDR1 lines overexpressing P-glycoprotein, are used to study efflux transporter activity admescope.comwuxiapptec.comevotec.com. While direct studies of this compound using these specific cell lines were not detailed in the provided snippets, these models are standard for characterizing the intestinal absorption and transporter interactions of drug candidates.

Table 1: this compound's Interaction with Cellular Transport Systems

| Cell/Tissue Type | Transport System / Process | This compound's Effect | Notes | Reference |

| Human Proximal Tubule (HPT) Cells | Basolateral Organic Cation Uptake | Inhibited | Specific transporter not identified in snippet. | nih.gov |

| Rabbit Renal Basolateral Membrane Vesicles (BLMV) | Tetraethylammonium (TEA) accumulation | Supports accumulation when present as an outward gradient | Implies interaction with TEA transport mechanism. | physiology.org |

Enzyme Inhibition Studies

Enzyme inhibition studies are critical for understanding drug metabolism, potential drug-drug interactions, and direct pharmacological mechanisms. These assays typically measure the compound's ability to reduce the catalytic activity of specific enzymes, often by determining IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values dls.cominteresjournals.orgresearchgate.net.

One relevant finding pertains to this compound's effect on transporter function, which can be considered a form of inhibition. In renal slices, this compound was found to inhibit the uptake of tetraethylammonium (TEA), an organic cation nih.gov. This suggests an interaction with transport proteins involved in the renal handling of organic cations.

Table 2: this compound's Inhibitory Effects

| Target System | This compound's Effect | Notes | Reference |

| Tetraethylammonium (TEA) Uptake in Renal Slices | Inhibited | Specific transporter or mechanism not detailed. | nih.gov |

In Vivo Animal Models for Systemic Effects

In vivo animal models are essential for evaluating the pharmacological effects of compounds within a complex biological system, providing insights into efficacy, pharmacokinetics, and systemic actions.

Gastrointestinal System Models (e.g., Restrained Rat Technique)

The restrained rat technique is a commonly used in vivo model to study the effects of drugs on gastric ulcer formation, often induced by stress. In such studies, this compound was evaluated alongside other anticholinergic agents for its antiulcerogenic properties. The findings indicated that this compound, along with atropine (B194438) sulfate (B86663), diphenmethanil, propantheline (B1209224), and scopolamine (B1681570) methiodide, significantly decreased ulceration in rats subjected to restraint stress. Based on the observed reduction in ulceration, a relative potency ranking was established among these anticholinergics, with this compound appearing to be less potent than scopolamine methiodide, propantheline, atropine, and diphenmethanil physiology.org.

Table 3: Relative Potency of Anticholinergics in the Restrained Rat Technique for Antiulcer Effects

| Drug | Relative Potency (Antiulcer Effect) |

| Scopolamine methiodide | Most potent |

| Propantheline | Second most potent |

| Atropine | Third most potent |

| Diphenmethanil | Fourth most potent |

| This compound | Fifth most potent |

Compound List:

this compound

Atropine sulfate

Diphenmethanil

Propantheline

Scopolamine methiodide

Tetraethylammonium (TEA)

Phlorizin

Parathyroid hormone

Molecular Interactions and Target Elucidation Studies of Mepiperphenidol

Enzyme-Ligand Interaction Profilingnih.govnumberanalytics.com

Enzyme-ligand interaction profiling involves characterizing how a compound interacts with enzymes, which are critical biological catalysts. This can include determining if a compound inhibits or activates an enzyme, and quantifying the potency of such effects, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) researchgate.netmdpi.com. Such profiling is vital for understanding metabolic pathways and potential drug-drug interactions, as many drugs are metabolized by enzymes like the cytochrome P450 (CYP) family xenotech.comwuxiapptec.com. While direct enzyme profiling data for Mepiperphenidol is not explicitly available in the search results, the methodologies for such studies are well-established and involve assessing enzyme activity in the presence of the compound researchgate.netmdpi.com.

Protein Target Identification Methodologiesnih.govresearchgate.netmdpi.com

Identifying the specific protein targets of a bioactive compound is a cornerstone of drug discovery and understanding its mechanism of action nih.govmdpi.com. Several advanced methodologies are employed for this purpose.

Affinity Chromatography and Proteomics Approachesresearchgate.net

Affinity chromatography, often coupled with mass spectrometry (MS)-based proteomics, is a powerful technique for identifying protein targets. This method involves immobilizing a compound or its derivative onto a solid support, creating an affinity matrix that captures proteins binding to it from a biological sample nih.govbiorxiv.org. Subsequent analysis by MS allows for the identification of these captured proteins nih.govbiorxiv.orgwikipedia.org. Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can further enhance the accuracy of target identification by providing relative protein abundance data nih.gov. Photo-affinity chromatography is another variant that uses photoreactive groups to covalently link the compound to its targets, facilitating their capture and identification nih.gov.

Genetic Interaction Studies in Target Elucidationnih.govmdpi.com

Genetic approaches, including genetic screens and interaction studies, offer a complementary strategy for identifying drug targets. By systematically perturbing genes (e.g., through knockout or knockdown using CRISPR or RNA interference) and observing the resulting phenotypic changes, researchers can infer the roles of specific genes in cellular processes and identify potential drug targets nih.govnih.govsynthego.com. Analyzing genetic interactions can reveal pathways affected by a compound, providing clues to its molecular targets and mechanism of action nih.govnih.gov.

Cell-Based Assay Development for Target Discoverynih.gov

Cell-based assays are indispensable tools in drug discovery, enabling the evaluation of compound activity and target engagement within a physiologically relevant cellular environment fraunhofer.denih.govbmglabtech.com. These assays can be designed for high-throughput screening to identify compounds that elicit specific cellular responses or phenotypic changes wikipedia.orgbiocompare.com. Subsequent target deconvolution efforts aim to identify the molecular targets responsible for these observed effects nih.govwikipedia.orgbiocompare.com. Techniques such as high-content imaging, reporter gene assays, and phenotypic profiling contribute to the discovery and validation of drug targets nih.govfraunhofer.debiocompare.com.

Structure-Activity Relationship (SAR) Investigations for this compound and Analogsru.nlh-its.org

Structure-Activity Relationship (SAR) studies systematically investigate how alterations in a molecule's chemical structure impact its biological activity mdpi.comcollaborativedrug.comfrontiersin.org. For this compound and its analogs, SAR investigations would involve synthesizing a series of related compounds with specific structural modifications and evaluating their biological effects mdpi.comru.nlh-its.orgcollaborativedrug.comfrontiersin.orgnih.gov. This process helps to identify key structural features (pharmacophores) responsible for target binding and efficacy, guiding the optimization of lead compounds mdpi.comcollaborativedrug.comfrontiersin.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling can further enhance these studies by developing predictive mathematical models that correlate structural properties with biological activity mdpi.comnih.gov.

Compound List:

this compound

Illustrative Data Table: General SAR Principles in Drug Discovery

| Structural Feature Modification | Potential Impact on Biological Activity | Rationale (General Principle) |

| Addition of polar group | May alter binding affinity, solubility | Affects hydrogen bonding and electrostatic interactions with target sites. |

| Increase in lipophilicity | May improve cell permeability, target binding | Enhances passage through lipid membranes and interaction with hydrophobic pockets. |

| Steric bulk at a key position | May decrease target affinity | Can cause steric hindrance, preventing optimal fit within the binding site. |

| Introduction of a charged group | Can significantly alter binding and distribution | Ionic interactions are crucial for target binding and influence pharmacokinetic properties. |

Systematic Structural Modifications and Activity Correlation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate modifications in a molecule's structure with changes in its biological activity escholarship.orglongdom.orgcollaborativedrug.comresearchgate.net. By systematically altering specific parts of a compound and observing the resulting impact on its efficacy or potency, researchers can identify which structural elements are critical for its interaction with biological targets.

For anticholinergic agents, general SAR principles suggest that certain structural motifs are often associated with muscarinic receptor antagonism. These typically include:

A basic nitrogen atom: This is usually a tertiary or quaternary amine, which becomes protonated at physiological pH, enabling electrostatic interactions with anionic residues in the receptor's binding site nih.govscience.gov. This compound possesses a tertiary amine within its piperidine (B6355638) ring.

An ester or ether group: These polar groups are often involved in hydrogen bonding or other polar interactions within the receptor binding pocket. While many potent anticholinergics feature an ester linkage, ether linkages can also confer activity nih.gov. This compound's structure, 1-phenyl-1-(piperidin-1-yl)cyclohexanemethanol, features a hydroxyl group (-OH) on the central carbon atom, rather than a typical ester or ether linkage.

A connecting chain: A chain of two to four atoms typically separates the basic nitrogen from the ester group. This chain length is crucial for optimal receptor binding nih.gov. This compound's structure has a single carbon atom connecting the phenyl and cyclohexyl moieties to the piperidine nitrogen via a hydroxyl group.

An aromatic ring: A lipophilic aromatic ring, such as a phenyl group, is often essential for binding, likely interacting with hydrophobic pockets within the receptor nih.gov. This compound contains a phenyl ring.

Additional lipophilic groups: Other lipophilic moieties, such as cyclohexyl or cyclopentyl rings, can further enhance antagonist activity by increasing interactions with hydrophobic regions of the receptor nih.gov. This compound includes a cyclohexyl ring.

Despite these general principles applicable to anticholinergic compounds, specific, detailed SAR studies that systematically modify this compound's structure (e.g., altering the phenyl ring substituents, modifying the cyclohexyl ring, or changing the piperidine moiety) and report the correlated changes in its muscarinic receptor antagonist activity were not found in the retrieved literature. Consequently, specific data tables detailing these modifications and their quantitative effects on activity cannot be generated.

Comparative Pharmacological Profiling of Mepiperphenidol

Comparison with Other Anticholinergic Agents in Preclinical Models

Mepiperphenidol's anticholinergic activity places it within a class of compounds that modulate the parasympathetic nervous system by blocking acetylcholine (B1216132) at muscarinic receptors ( mdpi.com, nih.gov). Its comparative efficacy and potency have been assessed in various preclinical contexts, often in relation to established anticholinergic drugs.

In preclinical studies investigating the antiulcer effects of anticholinergic drugs in rats, this compound was evaluated alongside other agents such as atropine (B194438) sulfate (B86663), scopolamine (B1681570) methiodide, and propantheline (B1209224). These studies utilized a restraint-induced gastric ulcer model. This compound demonstrated a capacity to decrease ulceration in this model. However, in terms of potency, it was observed to be less effective than scopolamine methiodide and propantheline, while atropine was also included in these comparative assessments ( nih.gov, mdpi.com). This suggests a differential potency among anticholinergic compounds in specific preclinical efficacy assays.

This compound's primary anticholinergic mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors ( mdpi.com, nih.gov). Beyond its direct muscarinic receptor activity, this compound also engages with organic cation transporters (OCTs), a characteristic that distinguishes its mechanistic profile from many other purely anticholinergic agents. Notably, studies have revealed that this compound exhibits selective interactions with different OCT subtypes. Specifically, it demonstrates a significantly higher affinity for rat organic cation transporter 1 (rOCT1) compared to rat organic cation transporter 2 (rOCT2) ( psu.edu, physiology.org, nih.gov). This differential transporter interaction represents a key mechanistic distinction in its broader pharmacological profile.

Comparative Studies with Other Organic Cationic Compounds

This compound's interaction with organic cation transporters has been a significant area of research, allowing for comparative studies with other organic cationic compounds. These transporters are crucial for the disposition and elimination of various drugs and endogenous molecules ( nih.gov, d-nb.info).

Studies comparing the inhibitory effects of various organic cations on rat OCT1 and OCT2 have provided quantitative data on this compound's relative affinities. This compound has been shown to be a potent inhibitor of tetraethylammonium (B1195904) (TEA) transport, a common substrate used to characterize OCT activity ( physiology.org, physiology.org, nih.gov, nih.gov).

Research indicates that this compound exhibits a significantly higher affinity for rOCT1 than for rOCT2. Specifically, studies have reported that this compound displays approximately 70-fold lower IC50 values (indicating higher affinity) for rOCT1 compared to rOCT2 ( psu.edu, physiology.org, physiology.org, nih.gov). For instance, in studies using rabbit OCT1 (rbOCT1) and OCT2 (rbOCT2), this compound showed IC50 values of 1.2 µM for rbOCT1 and 6.3 µM for rbOCT2, highlighting this selectivity ( psu.edu). This differential affinity allows this compound to serve as a tool for dissecting the functional contributions of these distinct transporters ( psu.edu, nih.gov).

Other organic cations, such as N1-methylnicotinamide (NMN), cimetidine, and procainamide, are also known to interact with these transporters, and their comparative inhibitory profiles with this compound have been investigated ( physiology.org, nih.gov, goettingen-research-online.de, nih.gov).

Table 1: Comparative Inhibition of Rat Organic Cation Transporters (rOCT1 and rOCT2) by this compound

| Compound | Transporter | IC50 (µM) (Approximate) | Reference |

| This compound | rOCT1 | < 10 | psu.edu, physiology.org |

| This compound | rOCT2 | > 100 | psu.edu, physiology.org |

Note: Specific IC50 values for rOCT1 and rOCT2 for this compound vary across studies, but a consistent finding is the significantly higher affinity (lower IC50) for rOCT1 compared to rOCT2, often reported as a 60-70 fold difference.

Assessment against Reference Compounds in Preclinical Studies

As mentioned in section 7.1.1, this compound has been assessed in preclinical models against reference anticholinergic compounds. The rat gastric ulcer model provided a direct comparison of efficacy, where this compound's ability to reduce stress-induced ulcers was evaluated relative to atropine, scopolamine, and propantheline ( nih.gov, mdpi.com). In this assay, this compound demonstrated antiulcer activity but was characterized as being less potent than scopolamine and propantheline. This type of comparative assessment in a specific preclinical model is crucial for understanding the relative performance of different anticholinergic agents.

Investigation of Mepiperphenidol S Metabolic Fate in Research Models

Preclinical Metabolism Pathway Elucidation

The elucidation of metabolic pathways is a cornerstone of preclinical drug development, providing insights into the transformation of a parent compound into its metabolites. bioivt.com This process is essential for understanding the compound's clearance mechanisms and identifying potentially active or reactive metabolites. bioivt.com Investigations are typically conducted through a combination of in vitro and in vivo models.

In vitro enzymatic biotransformation studies are designed to identify the primary metabolic reactions and the specific enzyme systems responsible for a compound's metabolism. bioivt.com These studies often utilize subcellular fractions, such as liver microsomes or cryopreserved hepatocytes, which contain high concentrations of drug-metabolizing enzymes. bioivt.com The primary goal is to convert lipophilic compounds into more hydrophilic (water-soluble) products to facilitate their elimination. bioivt.com

For many compounds, the Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the initial phase of metabolism, often involving oxidative reactions. nih.gov The process of identifying which specific CYP enzymes metabolize a drug is known as reaction phenotyping. bioivt.com This can be achieved by incubating the compound with a panel of recombinant human CYP enzymes and measuring the rate of metabolism. bioivt.com Further confirmation is often obtained by using human liver microsomes in the presence of selective chemical inhibitors for specific CYP isoforms. nih.gov

While specific in vitro biotransformation studies for Mepiperphenidol are not extensively detailed in the available literature, the established methodologies provide a clear framework for how its metabolic pathways would be investigated. Such studies would aim to identify the formation of hydroxylated or other oxidized metabolites and pinpoint the specific CYP enzymes involved, such as members of the CYP2C, CYP1A, or CYP3A subfamilies. nih.gov

Table 1: Common Methodologies in In Vitro Biotransformation Studies

| Methodology | Description | Key Information Yielded |

|---|---|---|

| Human Liver Microsomes (HLM) Incubation | Incubation of the test compound with HLM, which are rich in Phase I enzymes like CYPs. nih.gov | Rate of metabolism, formation of primary metabolites. |

| Recombinant CYP Enzyme Panels | Incubation with a panel of individual, expressed CYP enzymes (e.g., CYP3A4, CYP2C19). bioivt.com | Identification of specific CYP isoforms responsible for metabolism. |

| Chemical Inhibition Assays | Co-incubation of the compound and HLM with known, selective inhibitors of specific CYP enzymes. nih.gov | Confirmation of the involvement of specific CYP isoforms. |

| Hepatocyte Incubation | Use of intact liver cells (fresh or cryopreserved) which contain both Phase I and Phase II enzymes. | Broader profile of metabolism, including conjugation reactions (e.g., glucuronidation). bioivt.com |

Metabolic profiling in animal models, such as rats and mice, provides a comprehensive overview of a compound's fate in a complete biological system. nih.gov These studies, often utilizing radiolabeled compounds (e.g., with 14C or 3H), allow for the tracking and quantification of the drug and its metabolites in various biological matrices, including plasma, tissues, and excreta (urine and feces). nih.govnih.gov

Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to separate, identify, and structure-elucidate the metabolites. nih.govfrontiersin.org The goal is to create a complete picture of the biotransformation pathways. nih.gov For instance, studies on other compounds have successfully identified numerous metabolites, including products of oxidation, demethylation, and conjugation with molecules like glucuronic acid. nih.govnih.gov

In a study on bisphenol A in mice, for example, identified metabolites included the glucuronic acid conjugate, double conjugates, and conjugated methoxylated compounds, indicating that the metabolic routes can be complex. nih.gov Similar comprehensive profiling for this compound would be necessary to fully map its biotransformation in vivo. Untargeted metabolomics is a powerful tool in this regard, as it can reveal broad perturbations in metabolic pathways resulting from the administration of a compound. mdpi.com

Table 2: Representative Metabolite Types Identified in Preclinical Profiling Studies

| Metabolite Type | Description of Biotransformation | Example from Research nih.gov |

|---|---|---|

| Unchanged Parent Drug | The original compound that has not undergone metabolism. | Unchanged Bisphenol A (BPA) |

| Phase I Metabolites (Oxidation) | Introduction or exposure of functional groups via oxidation, reduction, or hydrolysis. | Conjugated methoxylated compounds |

| Phase II Metabolites (Conjugation) | Covalent addition of an endogenous molecule (e.g., glucuronic acid) to the parent drug or a Phase I metabolite. | BPA glucuronide, Disaccharide conjugate |

Excretion Pathway Research in Preclinical Systems

Excretion is the final step in the disposition of a drug, removing the parent compound and its metabolites from the body. The primary routes of excretion are via the kidneys into urine and via the liver into bile and subsequently feces. annualreviews.org Preclinical research focuses on determining the relative contribution of these pathways.

The kidneys are key organs for drug elimination, involving three main processes: glomerular filtration, active tubular secretion, and tubular reabsorption. annualreviews.orgasm.org Renal clearance (CLR) is a measure of the efficiency of the kidney in removing a drug from the plasma. annualreviews.org When the renal clearance of a drug is greater than that expected from glomerular filtration alone, it indicates that the drug undergoes active tubular secretion. researchgate.net This secretion is mediated by transport proteins located in the membranes of renal tubule cells. annualreviews.org

Given that this compound is a known substrate for organic cation transporters (OCTs) in the kidney, it is highly probable that active tubular secretion is a significant pathway for its excretion. asm.orgresearchgate.net Studies to confirm this would involve measuring the compound's renal clearance in animal models and comparing it to the glomerular filtration rate. researchgate.net Furthermore, excretion balance studies, typically using a radiolabeled compound, are performed to quantify the percentage of the administered dose recovered in urine versus feces over time, providing a definitive assessment of the primary elimination route. nih.gov

Table 3: Key Mechanisms in Renal Drug Excretion

| Mechanism | Location | Description | Mediators |

|---|---|---|---|

| Glomerular Filtration | Glomerulus | Passive movement of unbound drug from blood into the nephron filtrate. researchgate.net | Blood pressure, plasma protein binding |

| Active Tubular Secretion | Proximal Tubule | Active transport of drugs from the blood into the tubular fluid, often against a concentration gradient. annualreviews.org | Membrane transporters (e.g., OCTs, OATs) |

| Tubular Reabsorption | Renal Tubules | Passive or active movement of drugs from the tubular fluid back into the blood. annualreviews.org | Lipid solubility, pH, transporters |

Influence of Drug Transport Systems on Disposition

Drug transporters are membrane proteins that control the passage of substances into and out of cells and are critical determinants of drug absorption, distribution, and elimination. researchgate.netnih.gov They are broadly divided into two major superfamilies: the ATP-binding cassette (ABC) transporters, which are typically efflux pumps, and the Solute Carrier (SLC) transporters, which mediate drug uptake or bidirectional movement. researchgate.netnih.gov

Research indicates that this compound's disposition is significantly influenced by drug transport systems. It has been identified as a substrate and a prototype inhibitor for organic cation transporters (OCTs), which are members of the SLC superfamily (specifically, the SLC22A family). asm.orgresearchgate.net These transporters are expressed in various tissues, including the liver and intestine, but their role in the kidney is particularly well-characterized. researchgate.netmdpi.com

Table 4: this compound and Associated Drug Transport Systems

| Transporter Family | Specific Transporter | Location | Function | Role in this compound Disposition |

|---|

| Solute Carrier (SLC) | Organic Cation Transporters (OCTs), specifically OCT2 (SLC22A2) | Kidney (Basolateral membrane of proximal tubule cells), Liver asm.orgresearchgate.net | Mediate the uptake of organic cations from the blood into cells. asm.org | this compound is a substrate and inhibitor; its disposition is influenced by OCT-mediated uptake, particularly for renal secretion. asm.orgresearchgate.net |

Computational Approaches in Mepiperphenidol Research

Molecular Docking Simulations for Ligand-Target Interactionsmit.eduwuxibiology.comu-tokyo.ac.jpnih.govsrmist.edu.in

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex wuxibiology.comnih.govwikipedia.org. This method is crucial in drug discovery for identifying potential drug candidates by simulating how small molecules interact with biological targets. For Mepiperphenidol, molecular docking could be employed to investigate its binding modes and affinities to specific protein targets, such as transporter proteins, given its known activity as an organic base transport system blocker marquette.edu.

The structure of this compound, with its charged piperidinium (B107235) headgroup and hydrophobic phenyl and aliphatic regions, suggests it could interact with both polar and non-polar binding pockets within target proteins nih.govncats.iosolubilityofthings.com. Docking simulations would aim to predict the binding pose, key amino acid residues involved in interaction (e.g., through hydrogen bonds, electrostatic interactions, or hydrophobic contacts), and estimate the binding affinity, often represented by a docking score.

Illustrative Data Table: Hypothetical Molecular Docking of this compound to a Transporter Protein

| Target Protein (Hypothetical) | Binding Site Region | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Organic Base Transporter X | Hydrophobic Pocket | -9.5 | Phe45, Leu102, Tyr210 | Hydrophobic, Pi-Pi |

| Polar Region | Asp88 (salt bridge), Ser155 (H-bond) | Electrostatic, H-bond |

Note: This table presents hypothetical data to illustrate the expected output of a molecular docking study for this compound. Specific target proteins and interaction details would require dedicated experimental or computational investigation.

Molecular Dynamics Simulations for Conformational Analysismit.eduwuxibiology.comu-tokyo.ac.jp

MD simulations can reveal how this compound's structure fluctuates, identify stable conformational states, and assess the energy landscape associated with these changes. This information is critical for understanding how the molecule presents itself to a binding site or how it behaves under different physiological conditions. Analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory can quantify these dynamic properties ucl.ac.uk.

Illustrative Data Table: Hypothetical Molecular Dynamics Simulation Parameters and Conformational Analysis for this compound

| Simulation Parameter | Value/Description | Observed Conformational States (Hypothetical) | RMSD (Å) (Average) | RMSF (Å) (Average for key residues) |

| Force Field | CHARMM36m / AMBER ff14SB | Extended, Compact, Partially Folded | 2.5 | Phenyl Ring: 0.8, Piperidinium: 1.2 |

| Simulation Time | 100 ns | |||

| Solvent | Explicit Water (TIP3P) | |||

| Temperature | 300 K | |||

| Pressure | 1 atm |

Note: This table provides hypothetical parameters and outcomes for an MD simulation of this compound. Actual simulation results would depend on the specific force field, system setup, and simulation length.

In Silico Screening and Virtual Ligand Designmit.eduwuxibiology.comnih.govwikipedia.org

In silico screening, or virtual screening (VS), is a computational method used to search large databases of chemical compounds to identify molecules that are likely to interact with a specific biological target wuxibiology.comnih.govwikipedia.orgeddc.sg. This process can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. For this compound, virtual screening could be applied in two primary ways:

Screening for similar compounds: Searching databases for molecules with similar structural motifs or physicochemical properties to this compound to identify potential analogs with improved or altered activity.

Screening against known targets: If this compound's primary target is identified, VS can be used to find entirely new chemical scaffolds that bind to the same target, potentially leading to novel therapeutic agents.

Virtual ligand design involves computationally generating or modifying molecular structures to optimize interactions with a target. This could involve designing analogs of this compound based on structure-activity relationships derived from computational analyses.

Illustrative Data Table: Hypothetical Virtual Screening Campaign Summary

| Virtual Library Size | Screening Method | Number of Hits Identified | Hit Criteria (e.g., Docking Score) | Top Hit Scaffolds Identified (Hypothetical) |

| 1 Million Compounds | Structure-based Docking | 5,000 | Score < -8.0 kcal/mol | Piperidine (B6355638) derivatives, Arylalkylamines |

| 10 Million Compounds | Ligand-based Similarity | 10,000 | Tanimoto Coefficient > 0.7 | Similar to this compound core structure |

Note: This table illustrates the typical output of a virtual screening campaign. The specific numbers and types of hits would depend on the library, target, and screening parameters.

Quantitative Structure-Activity Relationship (QSAR) Modelingsrmist.edu.inneovarsity.orgtaylorfrancis.comwikipedia.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity srmist.edu.inneovarsity.orgtaylorfrancis.comwikipedia.org. By correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with observed biological effects, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent or selective analogs taylorfrancis.comresearchgate.net.

For this compound, a QSAR model could be developed if a series of related compounds with varying activities were available. The model would identify which structural features are most critical for its activity, such as the positive charge on the piperidinium nitrogen, the hydrophobicity of the phenyl ring, or the position of the hydroxyl group. These insights are invaluable for lead optimization efforts.

Illustrative Data Table: Hypothetical QSAR Model for this compound Analogs

| QSAR Model Type | Biological Activity Measured (Hypothetical) | Key Descriptors Used | Model Equation (Illustrative) | Statistical Validation (R², Q²) |

| 2D-QSAR | Transporter Inhibition (%) | LogP, Molecular Weight, Partial Charge (N+) | Activity = -2.5LogP + 0.8MW - 15.2*Charge(N+) + 35.1 | 0.85, 0.78 |

| 3D-QSAR | Binding Affinity (nM) | Steric Field, Electrostatic Field | Activity = f(3D Shape & Electrostatics) | 0.91, 0.82 |

Note: This table presents hypothetical QSAR model parameters and results. Actual QSAR studies require a dataset of compounds with known activities and rigorous validation.

Computational Tools for Synthetic Route Design and Optimizationlgcstandards.comcreative-biostructure.comwikipedia.orgengineering.org.cnpreprints.orgadesisinc.commit.educhemrxiv.orgsynthiaonline.comchemrxiv.orgspirochem.com

The synthesis of complex molecules like this compound often involves multiple steps, each requiring careful planning to ensure efficiency, yield, and cost-effectiveness. Computational tools, particularly those employing artificial intelligence (AI) and retrosynthetic analysis, are increasingly used to automate and optimize this process mit.eduwikipedia.orgengineering.org.cnpreprints.orgadesisinc.comchemrxiv.orgsynthiaonline.comchemrxiv.org. These tools can propose potential synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials.

| Target Molecule | Proposed Synthetic Step | Key Reagents/Conditions (Hypothetical) | Starting Material (Commercial) | Predicted Yield (%) | Synthetic Accessibility Score |

| This compound | Disconnection 1 | Alkylation of piperidine derivative | Phenylacetone, Piperidine derivative | 75 | 0.85 |

| Disconnection 2 | Grignard reaction | Bromobenzene, Ketone precursor | 80 | 0.92 | |

| Disconnection 3 | Reductive amination | Aldehyde, Amine precursor | 70 | 0.78 |

Note: This table provides a hypothetical example of how computational tools might outline synthetic routes for this compound, highlighting potential steps, reagents, and evaluation metrics. Actual routes would be generated by specific software based on vast reaction databases.

Compound Names Mentioned

this compound

Morphine

Tetraethyl ammonium (B1175870)

Benzetimide (Dioxotrine)

Trimedoxime (TMB-4)

N-methyltropinylphenylcyclopentylglycolate

3-quinuclidinyl-1-hydroxyphenylcyclopentylacetate

N-diethylaminoethylphenylcyclopentylcarboxylate

Scopolamine (B1681570) (L-hyoscine)

Benactyzine

Future Directions and Emerging Research Avenues for Mepiperphenidol

Advanced Preclinical Model Development for Mechanistic Insights

To gain a deeper understanding of Mepiperphenidol's mechanism of action, the development of advanced preclinical models is crucial. Traditional in vitro and in vivo models have provided foundational knowledge, but more sophisticated systems are needed to dissect its precise molecular interactions and physiological effects. mdpi.comyoutube.commdpi.com

Future research could focus on the development of "organ-on-a-chip" models that replicate the structure and function of human organs, such as the brain or bladder, where this compound is known to have effects. mdpi.com These microfluidic devices allow for the precise control of the cellular microenvironment and can provide more accurate predictions of human responses compared to conventional cell cultures. mdpi.com Additionally, the use of humanized animal models, which are genetically modified to express human genes, could offer more relevant insights into the drug's efficacy and potential side effects. researchgate.net Such models would be invaluable for studying the compound's impact on human-specific targets and pathways. researchgate.net

The progression of preclinical research is essential for translating basic scientific discoveries into clinical applications. mdpi.com Well-designed in vivo studies are a necessary step in this process, providing critical data on a drug's effects before it can be tested in humans. mdpi.com

Table 1: Comparison of Preclinical Models for this compound Research

| Model Type | Description | Potential Application for this compound Research | Limitations |

|---|---|---|---|

| Conventional 2D Cell Cultures | Monolayers of cells grown on a flat surface. | Initial screening of this compound's effects on specific cell types. | Lack of physiological relevance and three-dimensional architecture. |

| 3D Organoids | Self-assembled, three-dimensional cell cultures that mimic the structure and function of an organ. | Studying the effects of this compound on more complex tissue-like structures. | Can be challenging to maintain and may not fully replicate the in vivo environment. |

| Organ-on-a-Chip | Microfluidic devices that recreate the physiological environment of an organ. | Investigating the pharmacokinetics and pharmacodynamics of this compound in a human-relevant system. | Technically complex and may not capture all aspects of organ function. |

| Animal Models (e.g., rodents) | Living organisms used to study disease and test new treatments. | Assessing the systemic effects of this compound and its impact on behavior and physiology. | Species differences can limit the translatability of findings to humans. |

| Humanized Animal Models | Animals genetically engineered to express human genes or cells. | Evaluating the effects of this compound on human-specific targets and pathways. | Expensive to develop and may not fully recapitulate the human condition. |

Application of Modern Omics Technologies in this compound Research

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively map the molecular landscape of this compound's effects. mdpi.comnih.gov These high-throughput methods can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for treatment response. nih.govnih.gov

Transcriptomics can reveal changes in gene expression patterns in response to this compound, providing insights into the cellular pathways it modulates.

Proteomics can identify the proteins that directly interact with this compound or are altered in its presence, offering a direct view of its molecular targets. mdpi.comnih.gov

Metabolomics can analyze the global changes in small-molecule metabolites following this compound administration, which can illuminate its impact on cellular metabolism and function. nih.govnih.govresearchgate.net

Integrating data from these different omics platforms can provide a holistic understanding of this compound's biological effects and may uncover previously unknown therapeutic applications. dovepress.com

Integration of Artificial Intelligence and Machine Learning in Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.gov These computational tools can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their design. mdpi.comnih.gov For this compound, AI and ML could be employed to:

Predictive Modeling : Develop models to predict the activity and potential side effects of this compound and its analogs. nih.govresearchgate.netnih.gov

Drug Repurposing : Identify new therapeutic uses for this compound by screening its molecular profile against databases of disease-related targets. nih.gov

Personalized Medicine : Stratify patient populations to identify individuals who are most likely to respond to this compound treatment based on their genetic or molecular profiles.

Recently, AI has been used to develop tools like the International Anticholinergic Cognitive Burden Tool (IACT), which uses natural language processing and chemical structure analysis to identify medications with anticholinergic effects. cbirt.netmedscape.com This approach could be adapted to refine our understanding of this compound's specific anticholinergic burden.

Exploration of Novel Pharmacological Targets and Pathways

While this compound's primary action is understood as an anticholinergic agent, there is potential for it to interact with other pharmacological targets and signaling pathways. researchgate.net Future research should explore these possibilities to uncover novel mechanisms of action and potential new therapeutic applications.

Investigating the effects of this compound on pathways known to be dysregulated in various diseases, such as the Wnt/β-catenin, Notch, and Hedgehog signaling pathways, could reveal new therapeutic opportunities. nih.govemerginginvestigators.org Furthermore, exploring its interactions with a broader range of receptors and enzymes could lead to the discovery of unexpected pharmacological activities.

Repurposing Investigations and Analog Design Strategies

Drug repurposing, the process of finding new uses for existing drugs, offers a time- and cost-effective approach to drug development. nih.govmndresearch.blog Investigating this compound for new indications beyond its current applications could unlock significant therapeutic value. mdpi.com This can be guided by computational methods that predict new drug-target interactions and by a deeper understanding of its off-target effects. nih.gov

In parallel, the design of this compound analogs could lead to the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can inform the rational design of these analogs, optimizing their interaction with specific targets while minimizing off-target effects.

Methodological Innovations in Research Synthesis and Data Integration

To maximize the knowledge gained from this compound research, it is essential to employ innovative methods for synthesizing and integrating data from diverse sources. Systematic reviews and meta-analyses can provide a comprehensive overview of the existing evidence and identify knowledge gaps. nih.govnih.govoup.comresearchgate.net

Furthermore, the integration of data from preclinical studies, clinical trials, and real-world evidence can offer a more complete picture of this compound's therapeutic profile. Mixed-methods research, which combines qualitative and quantitative approaches, can provide a richer understanding of the drug's effects and its impact on patients' lives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

| Haloperidol |

| Sphinganine |

| N-acetylornithine |

| Leucine |

| Adenosine diphosphate |

| N-acetylaspartylglutamate |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the renal excretion mechanisms of mepiperphenidol, and what methodological considerations are critical for reproducibility?

- The stop-flow technique in canine models has been historically employed to localize renal tubular secretion of this compound, demonstrating proximal nephron activity . Key methodological considerations include controlling urinary pH (to assess reabsorption dynamics) and validating results through repeated measurements under standardized conditions. Detailed protocols for animal models should align with ethical guidelines for in vivo studies, as outlined in pharmacological research frameworks .

Q. How can researchers design a robust pharmacokinetic study for this compound that accounts for interspecies variability?

- Use comparative pharmacokinetic frameworks, such as allometric scaling, while incorporating species-specific metabolic pathways. For instance, canine studies show proximal nephron secretion , but human studies require adjustments for glomerular filtration rates and protein-binding differences. Cross-validate findings using in vitro models (e.g., renal cell cultures) to isolate transport mechanisms .

Q. What ethical guidelines govern human studies involving this compound, particularly in neuropharmacological research?

- Follow Institutional Review Board (IRB) protocols for informed consent, risk-benefit analysis, and data anonymization. Reference historical studies, such as White et al. (1956), which documented central nervous effects in humans, to contextualize safety thresholds and adverse event monitoring .

Advanced Research Questions

Q. How can contradictions between in vivo and in vitro data on this compound’s tubular secretion be resolved?

- Apply sensitivity analyses to identify confounding variables (e.g., pH-dependent reabsorption in distal tubules ). Use computational modeling (e.g., physiologically based pharmacokinetic simulations) to reconcile discrepancies. Systematic reviews of historical datasets, as recommended in HPV chemical assessments , can highlight methodological limitations in earlier studies.

Q. What strategies are effective for analyzing this compound’s neuropharmacological effects when primary data are limited or inconsistent?

- Conduct meta-analyses of fragmented data, prioritizing peer-reviewed studies with standardized dosing regimens . For novel hypotheses, employ mixed-methods approaches: combine quantitative electrophysiological measurements with qualitative behavioral assessments in animal models . Address gaps via targeted in vitro assays (e.g., receptor-binding studies) to validate mechanistic claims.

Q. How should researchers address data gaps in this compound’s environmental or long-term toxicity profiles?

- Follow the U.S. EPA’s high-throughput screening protocols to prioritize endpoints (e.g., bioaccumulation potential). Use structure-activity relationship (SAR) models to predict toxicity in lieu of empirical data, but validate predictions with targeted ecotoxicological assays. Publish negative results to reduce publication bias .

Q. What methodological innovations can improve the reliability of this compound’s neurobehavioral data in human cohorts?

- Integrate multimodal neuroimaging (fMRI/PET) with pharmacokinetic sampling to correlate plasma concentrations with central effects. Use double-blind, placebo-controlled designs to minimize bias, and apply longitudinal statistical models (e.g., mixed-effects regression) to account for intra-subject variability .

Methodological Best Practices

- Data Presentation : Raw datasets (e.g., stop-flow measurements ) should be archived in supplementary materials, while processed data critical to conclusions must appear in the main text .

- Reproducibility : Document experimental conditions (e.g., urine pH, anesthesia protocols) in detail . Share code for computational models via open-access platforms.

- Peer Review : Anticipate critiques on data interpretation by preemptively addressing alternative hypotheses (e.g., simultaneous secretion/reabsorption mechanisms ) and providing error margins for key measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.